4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate is an organic compound that belongs to the class of substituted cyclohexanes It is characterized by a cyclohexane ring substituted with a butylphenyl group and a dodecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate typically involves the esterification of 4-butylphenol with 4-dodecylcyclohexane-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: NaH, organolithium reagents, polar aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted cyclohexanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s structural features, including the cyclohexane ring and the ester group, play a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate: Characterized by a butylphenyl group and a dodecyl chain.
4-Butylphenyl 4-hexylcyclohexane-1-carboxylate: Similar structure but with a shorter hexyl chain.
4-Butylphenyl 4-octylcyclohexane-1-carboxylate: Similar structure but with an octyl chain.
Uniqueness
This compound is unique due to its longer dodecyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, melting point, and interactions with other molecules, making it suitable for specific applications that require these characteristics .
Eigenschaften
CAS-Nummer |
135132-97-7 |
---|---|
Molekularformel |
C29H48O2 |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
(4-butylphenyl) 4-dodecylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C29H48O2/c1-3-5-7-8-9-10-11-12-13-14-16-26-17-21-27(22-18-26)29(30)31-28-23-19-25(20-24-28)15-6-4-2/h19-20,23-24,26-27H,3-18,21-22H2,1-2H3 |
InChI-Schlüssel |
QSNFRDXSNBKANZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.